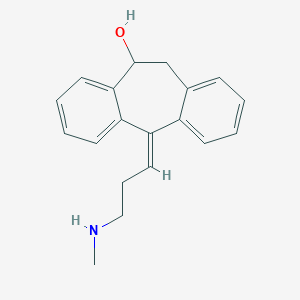

10-Hydroxynortriptyline

描述

10-Hydroxynortriptyline is a major metabolite of the tricyclic antidepressant nortriptyline. It exists in two isomeric forms, E- and Z-10-Hydroxynortriptyline, with the E-isomer being the quantitatively dominant one . This compound has about half the potency of nortriptyline in inhibiting the uptake of norepinephrine in vitro .

准备方法

10-Hydroxynortriptyline is synthesized through the hydroxylation of nortriptyline. This reaction is typically catalyzed by cytochrome P450 enzymes, particularly CYP2D6 Industrial production methods often utilize human liver microsomes or recombinant enzymes to achieve this transformation .

化学反应分析

10-Hydroxynortriptyline undergoes several types of chemical reactions:

Oxidation: It can be further oxidized to form 10-Hydroxydesmethylnortriptyline.

Reduction: The compound can be reduced back to nortriptyline under specific conditions.

Substitution: Various substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include 10-Hydroxydesmethylnortriptyline and other hydroxylated derivatives .

科学研究应用

Absorption and Metabolism

10-Hydroxynortriptyline is primarily formed through the metabolism of nortriptyline via cytochrome P450 enzymes, particularly CYP2D6. The concentration of this metabolite can vary significantly based on genetic polymorphisms affecting CYP2D6 activity. Studies have shown a directly proportional relationship between the number of functional CYP2D6 genes and the plasma concentration of this compound, suggesting that genetic testing may be beneficial for personalized medicine approaches in antidepressant therapy .

Measurement Techniques

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of nortriptyline and this compound in human plasma. This method demonstrated a lower limit of quantitation of 1.09 ng/mL, enabling accurate pharmacokinetic studies .

| Parameter | Value |

|---|---|

| Lower Limit of Quantitation | 1.09 ng/mL |

| Precision (Intra-day) | Meets FDA guidelines |

| Precision (Inter-day) | Meets FDA guidelines |

Efficacy in Depression Treatment

Research indicates that this compound may play a role in enhancing the therapeutic effects of nortriptyline in treating depression, particularly among elderly patients. A multicenter study involving 38 elderly patients showed that higher levels of this compound were associated with a decrease in anticholinergic side effects, which are common with tricyclic antidepressants .

Case Study: Elderly Patients with Depression

- Study Design : Placebo-controlled trial over seven weeks.

- Participants : 64 elderly depressed outpatients.

- Findings : No significant correlation was found between plasma levels of this compound and clinical response; however, it was noted that patients with higher levels reported fewer side effects .

Safety Profile

Despite its benefits, elevated plasma concentrations of this compound have been linked to adverse effects such as congestive heart failure in certain patients. A notable case described a patient who developed heart failure associated with high levels of this metabolite, underscoring the need for careful monitoring during treatment .

作用机制

10-Hydroxynortriptyline exerts its effects by inhibiting the reuptake of norepinephrine at neuronal cell membranes . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound also exhibits antimuscarinic effects through its actions on the acetylcholine receptor . The molecular targets involved include norepinephrine transporters and acetylcholine receptors .

相似化合物的比较

10-Hydroxynortriptyline is similar to other hydroxylated metabolites of tricyclic antidepressants, such as 10-Hydroxyamitriptyline and 10-Hydroxydesmethylnortriptyline . Compared to these compounds, this compound has a unique profile in terms of its potency and pharmacokinetic properties. It is quantitatively dominant among the hydroxylated metabolites of nortriptyline and exhibits distinct pharmacological effects .

Similar Compounds

- 10-Hydroxyamitriptyline

- 10-Hydroxydesmethylnortriptyline

- 2-Hydroxyimipramine

- 2-Hydroxydesipramine

生物活性

10-Hydroxynortriptyline (10-OH-NT) is a significant metabolite of nortriptyline, a tricyclic antidepressant (TCA) widely used for treating depression and other mood disorders. Understanding the biological activity of 10-OH-NT is crucial due to its implications in pharmacotherapy, particularly concerning efficacy and safety profiles. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, clinical implications, and case studies.

Pharmacokinetics

The pharmacokinetics of this compound is primarily influenced by the cytochrome P450 enzyme system, particularly CYP2D6. Nortriptyline is metabolized to 10-OH-NT, which exhibits different pharmacological properties compared to its parent compound. The metabolism of nortriptyline can vary significantly among individuals due to genetic polymorphisms affecting CYP2D6 activity.

Table 1: Key Pharmacokinetic Parameters of Nortriptyline and this compound

| Parameter | Nortriptyline | This compound |

|---|---|---|

| Half-life | 18-44 hours | 24-36 hours |

| Peak plasma concentration | 50-170 ng/mL | Varies with dosing |

| Metabolic pathway | CYP2D6 | Active metabolite |

| Therapeutic range | 50-150 ng/mL | Not well established |

Pharmacodynamics

This compound exhibits distinct pharmacodynamic properties. While it retains some antidepressant activity, it is generally considered less potent than nortriptyline itself. Studies have shown that higher levels of 10-OH-NT may correlate with fewer side effects, particularly anticholinergic effects. A study involving elderly patients indicated no significant relationship between plasma levels of 10-OH-NT and clinical response, suggesting that while it may contribute to therapeutic effects, its role is complex and not fully understood .

Clinical Implications

The clinical relevance of this compound has been highlighted in various studies. For instance, one study reported that high plasma concentrations of this metabolite were associated with adverse outcomes such as congestive heart failure . Conversely, another study found that the addition of paroxetine (a CYP2D6 inhibitor) effectively lowered high hydroxynortriptyline levels in patients, leading to improved therapeutic outcomes for nortriptyline treatment .

Case Studies

- Congestive Heart Failure : A patient developed congestive heart failure with elevated levels of this compound. This case underscores the potential cardiotoxic effects associated with high metabolite concentrations and emphasizes the need for careful monitoring in patients receiving nortriptyline therapy .

- Elderly Depression Treatment : In a cohort study involving elderly patients treated with nortriptyline, there was no direct correlation between the levels of this compound and clinical improvement in depression symptoms. Notably, lower levels of this metabolite were observed when patients reported dizziness and symptoms related to orthostatic hypotension .

常见问题

Basic Research Questions

Q. What methodologies are most reliable for quantifying 10-Hydroxynortriptyline in human plasma, and how do inter-laboratory variations affect reproducibility?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is widely used for quantification. Shimoda et al. (1995) demonstrated its efficacy in measuring this compound isomers in psychiatric patients, but calibration standards, extraction protocols, and matrix effects (e.g., plasma protein binding) must be rigorously validated to minimize variability . Inter-laboratory comparisons using standardized reference materials (e.g., Sigma-Aldrich analytical standards) are critical for reproducibility .

Q. How do genetic polymorphisms in CYP2D6 influence the metabolic conversion of nortriptyline to this compound, and what experimental designs account for population heterogeneity?

- Methodological Answer : Pharmacogenetic studies should combine in vitro CYP2D6 enzyme activity assays with in vivo pharmacokinetic profiling. Cohort stratification by CYP2D6 phenotype (e.g., poor vs. extensive metabolizers) and use of controlled dosing regimens can isolate metabolic variability. Longitudinal sampling paired with genotyping ensures robust correlations between genotype and metabolite ratios .

Q. What are the key considerations for designing pharmacokinetic models to predict this compound accumulation in elderly populations?

- Methodological Answer : Incorporate age-related factors such as reduced renal clearance, hepatic blood flow, and polypharmacy interactions. Non-linear mixed-effects modeling (NONMEM) with covariates like serum creatinine and CYP2D6 status improves predictive accuracy. Cross-validation using sparse sampling in geriatric cohorts is recommended .

Advanced Research Questions

Q. How do contradictory findings about this compound’s antidepressant activity arise in preclinical vs. clinical studies, and what experimental frameworks resolve these discrepancies?

- Methodological Answer : Preclinical studies often use rodent models with forced swim tests, while clinical trials rely on scales like the Montgomery–Åsberg Depression Rating Scale (MADRS). Discrepancies may stem from species-specific blood-brain barrier penetration or metabolite ratios. Bridging studies should measure both parent drug and metabolite concentrations in cerebrospinal fluid (CSF) alongside behavioral outcomes .

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound when efficacy endpoints (e.g., MADRS scores) show non-linear trends?

- Methodological Answer : Bayesian hierarchical models or generalized additive models (GAMs) can capture non-linear dose-response patterns. Adjust for covariates like baseline severity and adherence. Reporting effect sizes (e.g., Cohen’s d) and confidence intervals is critical for clinical interpretability .

Q. How can in vitro toxicity assays for this compound be standardized to improve translational relevance to human cardiotoxicity risks?

- Methodological Answer : Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) with multi-electrode array (MEA) systems to assess arrhythmogenic potential. Validate against clinical QT-prolongation data and apply benchmark dose (BMD) modeling to establish safety thresholds .

Q. What experimental designs mitigate confounding factors when studying this compound’s role in drug-drug interactions (DDIs) with SSRIs?

- Methodological Answer : Employ a crossover design with washout periods to isolate interaction effects. Measure CYP2D6 and CYP3A4 activity via probe substrates (e.g., dextromethorphan) before and after SSRI co-administration. Population pharmacokinetic modeling can quantify DDI magnitude .

Q. How should researchers address ethical and methodological challenges in longitudinal studies of this compound’s neurodevelopmental effects in pediatric populations?

- Methodological Answer : Adhere to NIH guidelines for pediatric research, including assent/consent protocols and minimal risk criteria. Use non-invasive biomarkers (e.g., salivary metabolite levels) and age-adapted neurocognitive assessments. Power calculations must account for attrition rates .

Q. What multi-omics approaches are suitable for elucidating this compound’s off-target effects on mitochondrial function?

- Methodological Answer : Integrate metabolomics (e.g., ATP/ADP ratios) with transcriptomic profiling (RNA-seq) of mitochondrial genes. Seahorse assays can quantify oxygen consumption rates in vitro. Pathway enrichment analysis (e.g., KEGG) identifies disrupted biological networks .

Q. How can machine learning improve predictive models of this compound’s therapeutic window in treatment-resistant depression?

属性

IUPAC Name |

2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGXZGJKNUNLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016982 | |

| Record name | 10-Hydroxynortriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156-99-6 | |

| Record name | 10-Hydroxynortriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。